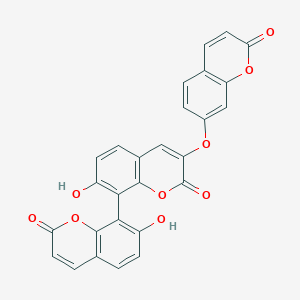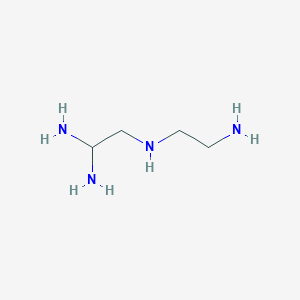
N2-(2-Aminoethyl)ethane-1,1,2-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(2-Aminoethyl)ethane-1,1,2-triamine, commonly known as AEEA, is a small organic molecule that has been extensively studied for its potential use in various scientific applications. AEEA is a triamine compound that contains three amino groups, making it a versatile building block for the synthesis of other compounds. In
作用機序
AEEA acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in the removal of heavy metals from contaminated water and in the treatment of metal poisoning. AEEA has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
生化学的および生理学的効果
AEEA has been shown to have a variety of biochemical and physiological effects. In animal studies, AEEA has been shown to increase the production of certain enzymes and to decrease the levels of certain inflammatory markers. AEEA has also been shown to have a protective effect on the liver and kidneys, potentially making it useful in the treatment of liver and kidney diseases.
実験室実験の利点と制限
One advantage of using AEEA in lab experiments is its versatility as a building block for the synthesis of other compounds. AEEA is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, AEEA can be toxic in high doses, and its effects on human health are not well understood.
将来の方向性
There are several potential future directions for research on AEEA. One area of interest is its potential use in the treatment of liver and kidney diseases. AEEA has also been studied for its potential use in the development of biosensors and in the removal of heavy metals from contaminated water. Further research is needed to fully understand the biochemical and physiological effects of AEEA and its potential uses in various scientific applications.
Conclusion:
In conclusion, N2-(2-Aminoethyl)ethane-1,1,2-triamine, or AEEA, is a versatile compound with potential uses in a variety of scientific applications. Its ability to chelate metal ions and its antimicrobial properties make it useful in the treatment of metal poisoning and in the development of biosensors. However, further research is needed to fully understand its biochemical and physiological effects and its potential uses in various scientific applications.
合成法
AEEA can be synthesized through the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The resulting product is then reacted with ammonia to form AEEA. This method yields a high purity product and is relatively simple to perform.
科学的研究の応用
AEEA has been studied for its potential use in a variety of scientific applications, including as a crosslinking agent for polymers, as a chelating agent for metals, and as a precursor for the synthesis of other compounds. AEEA has also been used in the development of biosensors and in the treatment of certain diseases.
特性
CAS番号 |
100231-77-4 |
|---|---|
製品名 |
N2-(2-Aminoethyl)ethane-1,1,2-triamine |
分子式 |
C4H14N4 |
分子量 |
118.18 g/mol |
IUPAC名 |
2-N-(2-aminoethyl)ethane-1,1,2-triamine |
InChI |
InChI=1S/C4H14N4/c5-1-2-8-3-4(6)7/h4,8H,1-3,5-7H2 |
InChIキー |
CFAZGYXPBDCSPT-UHFFFAOYSA-N |
SMILES |
C(CNCC(N)N)N |
正規SMILES |
C(CNCC(N)N)N |
その他のCAS番号 |
100231-77-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



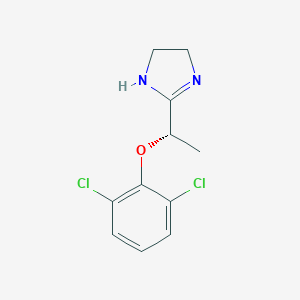
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
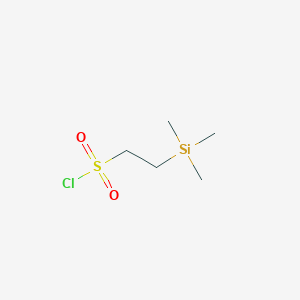
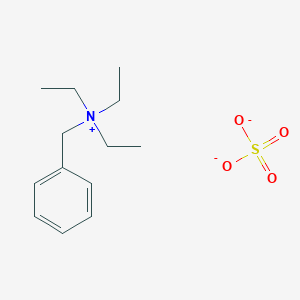
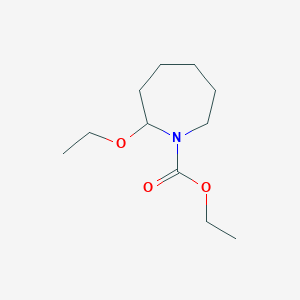
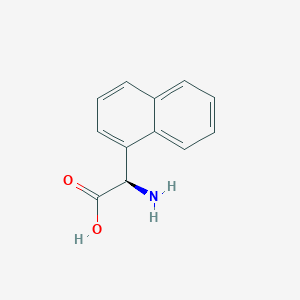

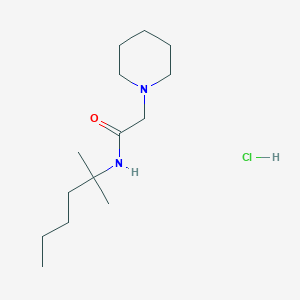
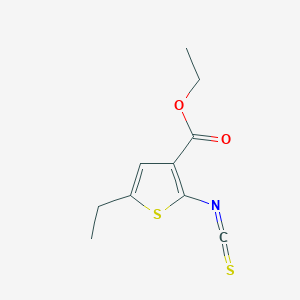
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
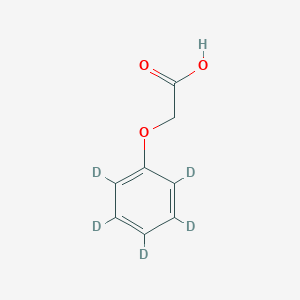
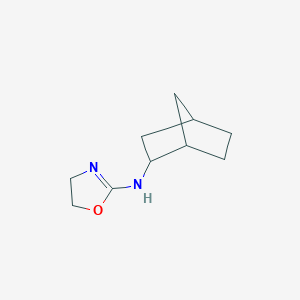
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
